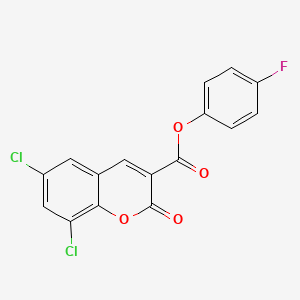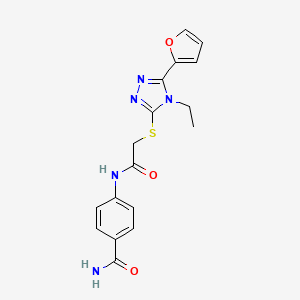![molecular formula C17H13ClF3N3OS2 B3507296 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B3507296.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a complex organic compound that features a combination of chloro, trifluoromethyl, and thieno[2,3-d]pyrimidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2-chloro-5-(trifluoromethyl)phenol and 5,6-dimethylthieno[2,3-d]pyrimidine. These intermediates are then subjected to further reactions to form the final compound.
-
Preparation of 2-chloro-5-(trifluoromethyl)phenol
-
Preparation of 5,6-dimethylthieno[2,3-d]pyrimidine
-
Formation of the final compound
- The final step involves the coupling of the intermediates through a sulfanylacetamide linkage. This can be achieved using reagents like acetic anhydride and a base such as triethylamine under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide can undergo various types of chemical reactions, including:
-
Oxidation
-
Reduction
- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
-
Substitution
- The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and ether.
Substitution: Amines, thiols, dimethylformamide (DMF), and heat.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
- Used in the development of bioactive compounds for research purposes.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Studied as a lead compound for drug development.
-
Industry
- Utilized in the production of specialty chemicals and materials with specific properties.
- Applied in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-5-(trifluoromethyl)phenol
- 2-chloro-5-(trifluoromethyl)pyridine
- 5-[2-chloro-5-(trifluoromethyl)phenyl]furfural
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is unique due to its combination of functional groups and structural features. The presence of the thieno[2,3-d]pyrimidinyl moiety, along with the chloro and trifluoromethyl groups, imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3OS2/c1-8-9(2)27-16-14(8)15(22-7-23-16)26-6-13(25)24-12-5-10(17(19,20)21)3-4-11(12)18/h3-5,7H,6H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRTVEXUWXMXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol](/img/structure/B3507213.png)

![6-bromo-3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B3507232.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-6-nitro-2H-chromen-2-one](/img/structure/B3507233.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3507248.png)
![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3507256.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3507262.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3507271.png)
![4-allyl-3-[(3,4-dichlorobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B3507279.png)
![4-(4-ALLYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE](/img/structure/B3507283.png)
![3-allyl-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3507288.png)
![N-[4-(benzyloxy)phenyl]-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3507292.png)
![2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N,N-diethylacetamide](/img/structure/B3507293.png)
